5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential applications in drug development. This compound features a unique combination of functional groups, including a fluorine atom, a piperidine moiety, and a dioxaborolane group, which may contribute to its biological activity.
This compound can be classified as an organofluorine compound due to the presence of the fluorine atom. It also belongs to the category of nitriles and boron-containing compounds, which are often utilized in pharmaceutical applications for their unique reactivity and biological properties.
The synthesis of 5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves several key steps:
Technical details regarding these methods can be found in synthetic organic chemistry literature, where similar compounds have been successfully synthesized .
The molecular structure of 5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile includes several distinct features:
The molecular formula for this compound is CHBFNO, with a molecular weight of approximately 359.33 g/mol. The structure can be depicted using standard chemical drawing software to visualize the arrangement of atoms and bonds.
5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can participate in various chemical reactions:
Technical details about these reactions can be found in organic synthesis literature that discusses similar compounds and their reactivity profiles .
The mechanism of action for 5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is not fully elucidated but may involve:
Data regarding its mechanism can be inferred from studies on related compounds that highlight similar functional groups' roles in biological systems .
5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is expected to exhibit:
The compound's chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties .
5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has potential applications in:
Research into this compound's specific applications is ongoing, with studies focusing on its biological activity and potential therapeutic uses .
The synthesis of the target compound requires strategic orchestration of aromatic functionalization, boron introduction, and heterocyclic coupling. Two predominant routes have emerged:
Table 1: Key Intermediates in Boron-Containing Benzonitrile Synthesis
Intermediate | CAS RN | Function | Purity/Notes |
---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | Boronate precursor | >98% (GC), white crystalline solid [5] |
4-Bromo-5-fluoro-2-hydroxybenzonitrile | Not specified | Halogenated precursor for Route A | Requires regioselective bromination |
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]-4-bromobenzonitrile | Not specified | Alkylated precursor for Route B | Susceptible to dealkylation at high T |
The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) installation employs transition metal catalysts to facilitate aryl-B bond formation:
Table 2: Catalytic Systems for Dioxaborolane Installation
Catalyst System | Substrate Scope | Yield Range | Key Limitation |
---|---|---|---|
Pd(dppf)Cl₂ / KOAc / DMSO | Aryl bromides, chlorides | 70–95% | Nitrile coordination reduces efficacy |
Pd(PPh₃)₄ / AcOK / Dioxane | Activated aryl halides | 60–85% | Ligand dissociation at >90°C |
[Ir(COD)OMe]₂ / DTBMbpy | Electron-deficient arenes | 50–75% | Regioselectivity issues with meta-substitution |
The 2-[2-(piperidin-1-yl)ethoxy] side chain is installed via nucleophilic substitution or Mitsunobu reactions:
Positional control of fluorine and nitrile groups demands precise ortho-directing strategies:
Transitioning from lab to production introduces three critical bottlenecks:1. Boronate Hydrolysis: Pinacol boronate esters undergo slow hydrolysis in aqueous media (t₁/₂ ≈ 72 hr at pH 7). Process optimizations include:- Replacing aqueous washes with solid-supported scavengers- Lyophilization from tert-butanol to prevent crystal hydrate formation- Storage under argon with molecular sieves (<5 ppm H₂O) [1] [2]2. Exothermic Hazards: Alkylation steps (Section 1.3) exhibit adiabatic temperature rise >50°C upon reagent addition. Safe scale-up requires:- Semi-batch addition of alkyl chlorides with temperature control below 60°C- In-line IR monitoring to detect thermal runaway precursors3. Purification Complexity: Silica gel chromatography is impractical at >1 kg. Alternatives include:- Crystallization from heptane/MTBE mixtures exploiting boronate lipophilicity- Continuous flow hydrogenation over Pd scavengers to reduce metal residues below 10 ppm [2]- Aqueous pH swing crystallization: Solubilize impurities at pH 4.5, precipitate product at pH 7.0 [1]
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8